![molecular formula C9H8N4O2S B2384823 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 332358-16-4](/img/structure/B2384823.png)

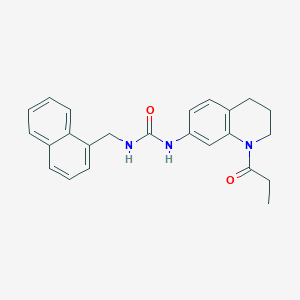

2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

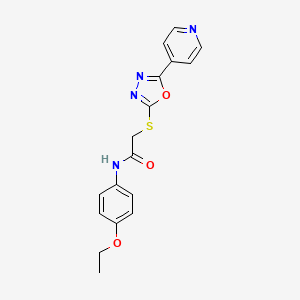

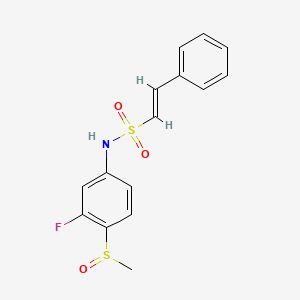

The compound “2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole ring is a significant class of aromatic heterocyclic compounds . They have better electrical and charge-transport characteristics, and numerous functional groups can be easily incorporated into the relatively rigid oxadiazole ring .

Synthesis Analysis

In search for new compounds capable of overcoming antimicrobial resistance, a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones were synthesized . The synthesized compounds were assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The compound contains one 1,3,4-oxadiazol group and two pyridine rings. All bond lengths are in normal ranges and they are similar to the known compound .Chemical Reactions Analysis

The synthesized compounds were screened for antibacterial activity. Some of the compounds were found to be effective against C. albicans and A. clavatus fungal strains, while others demonstrated activity against E. coli and P. aeruginosa bacterial strains .Physical and Chemical Properties Analysis

The compound is a solid mass, and its yield, melting point, and IR spectrum have been reported . The compound also shows excellent solubility both in the organic phase and in water .Scientific Research Applications

Corrosion Inhibition

One application involves the synthesis of derivatives with long alkyl side chains for corrosion inhibition. These compounds have been tested for their efficiency in preventing corrosion of steel in acidic and oil medium environments, showing promising results at specific inhibitor concentrations (Yıldırım & Cetin, 2008).

Anticancer Properties

Another significant application is in the field of cancer research, where novel derivatives have been synthesized and screened for their cytotoxicity against various cancer cell lines. Some compounds have shown high cytotoxicity, indicating potential as anticancer agents (Vinayak et al., 2014).

Synthetic Chemistry

In synthetic chemistry, these compounds are utilized for creating a diverse set of acetamides, which have been assessed for their pharmacological activities. This includes the development of methods for the synthesis of novel compounds with potential biological applications (Karpina et al., 2019).

Antibacterial and Antifungal Activities

Compounds derived from 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been tested for their antibacterial and antifungal activities, showing excellent activity against a range of microorganisms. This indicates their potential in developing new antimicrobial agents (Devi et al., 2022).

Polymer Science

In polymer science, these compounds have been incorporated into the synthesis of thermally stable polyimides and poly(amide-imide)s, demonstrating the versatility of these compounds in creating materials with desirable thermal and solubility properties (Mansoori et al., 2012).

Oxidation Reactivity

Research into the oxidation reactivity of these compounds provides insights into their chemical behavior under various conditions, expanding our understanding of their reactivity and potential applications in synthetic chemistry (Pailloux et al., 2007).

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-oxadiazole scaffold have been known to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact selectively with nucleic acids, enzymes, and globular proteins . These interactions can lead to changes in the normal functioning of these targets, potentially leading to the observed biological effects.

Biochemical Pathways

Similar compounds have been shown to inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) that contribute to cell proliferation .

Result of Action

Similar compounds have been shown to exhibit a wide range of pharmacological activities, such as antimicrobial, antifungal, anti-inflammatory, and anti-convulsant effects .

Future Directions

The 1,3,4-oxadiazole derivatives, including this compound, have shown promising results in overcoming antimicrobial resistance . Future research could focus on further structural modifications to ensure high cytotoxicity towards malignant cells . Additionally, the development of novel 1,3,4-oxadiazole-based drugs could be an approach to addressing the antimicrobial resistance problem .

Properties

IUPAC Name |

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFUMCHUIJCUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-propyl-1,3-thiazolidine-3-carboxamide](/img/structure/B2384740.png)

![benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate](/img/structure/B2384741.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384749.png)

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)

amine hydrochloride](/img/structure/B2384760.png)

![[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride](/img/structure/B2384762.png)